molecular formula C12H15NO5 B1657146 Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- CAS No. 5556-76-3

Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-

Cat. No.: B1657146
CAS No.: 5556-76-3
M. Wt: 253.25 g/mol
InChI Key: TUTKQLIXDCWWJG-YVMONPNESA-N
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Description

Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of three methoxy groups and a nitropropenyl group attached to a benzene ring

Preparation Methods

The synthesis of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- typically involves the nitration of a precursor compound, such as Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the propenyl side chain.

Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid. The major product of this reaction is the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of ethers or esters.

Scientific Research Applications

Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- can be compared with similar compounds such as:

    Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-: This compound lacks the nitro group and has different chemical reactivity and applications.

    Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-: This isomer has a different position of the propenyl group, leading to variations in its chemical properties.

    1,3,5-Trimethoxybenzene: This compound has three methoxy groups but lacks the propenyl and nitro groups, making it less reactive in certain types of chemical reactions.

The uniqueness of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3-trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h5-7H,1-4H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTKQLIXDCWWJG-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101344210
Record name 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-76-3
Record name Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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